Eloxatine

Description

Historical Development of Platinum-Based Compounds and the Emergence of Eloxatine as a Third-Generation Agent

The history of platinum-based chemotherapy began with the serendipitous discovery of cisplatin (B142131) (cis-diamminedichloroplatinum(II)) in the late 1960s by Barnett Rosenberg and colleagues, who observed that platinum electrodes inhibited bacterial growth in an electric field. cancerresearchuk.orgoncopedia.wiki This finding paved the way for the investigation of platinum complexes as potential antineoplastic agents. Cisplatin was the first platinum drug to be approved for cancer treatment, gaining approval in 1978. cancerresearchuk.orgoncopedia.wikinih.gov It demonstrated significant efficacy against various cancers, including testicular, ovarian, and bladder cancers. oncopedia.wikinih.govresearchgate.net However, its clinical utility was limited by severe toxicities, particularly nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance. oncopedia.wikinih.govmedicalnewstoday.comdovepress.com

This spurred the development of second-generation platinum compounds with improved toxicity profiles. Carboplatin (B1684641), approved in 1986, emerged as a key successor to cisplatin. nih.govoncopedia.wiki While exhibiting similar antitumor activity, carboplatin demonstrated reduced nephrotoxicity and neurotoxicity compared to cisplatin, with myelosuppression being its primary dose-limiting toxicity. dovepress.comoncopedia.wikifrontiersin.org Carboplatin became widely used, particularly for ovarian and lung cancers. oncopedia.wiki

Despite the advancements with carboplatin, the challenge of intrinsic and acquired resistance remained a significant hurdle in platinum-based chemotherapy. This necessity for agents effective in cisplatin- and carboplatin-resistant settings, coupled with the desire for a broader spectrum of activity, drove the development of third-generation platinum compounds. This compound (Oxaliplatin), first synthesized in 1978 by Yoshinori Kidani, was developed in Europe as a potential alternative to cisplatin with reduced toxicity and potentially greater efficacy. wikipedia.org It gained European approval in 1996 and US FDA approval in 2002. wikipedia.orgoncopedia.wiki this compound distinguished itself by demonstrating activity in tumor types where cisplatin and carboplatin showed limited efficacy, notably colorectal cancer. oncopedia.wikinih.govlbl.gov Its development represented a significant step in overcoming cross-resistance observed with earlier platinum agents. nih.govnih.govdrugbank.com

The timeline of the clinical application of these first-line platinum drugs highlights the progression in the field:

| Generation | Platinum Drug | Market Time (Selected Regions) |

| First | Cisplatin | 1978 (Japan/Italy), 1978 (US) cancerresearchuk.orgnih.gov |

| Second | Carboplatin | 1986 (America), 1986 (UK) nih.govoncopedia.wiki |

| Third | Oxaliplatin (B1677828) | 1996 (France), 1999 (Rest of Europe), 2002 (US) wikipedia.orgoncopedia.wiki |

Distinctive Structural Features of this compound (Oxaliplatin) and their Implications for Biological Activity

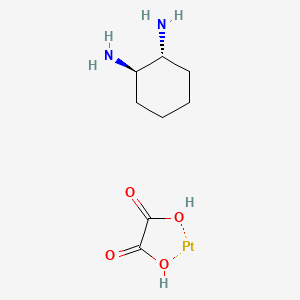

This compound (Oxaliplatin) is a platinum(II)-based coordination complex with a square planar geometry. wikipedia.org Its chemical structure features a central platinum atom coordinated to four ligands: an oxalate (B1200264) bidentate leaving group and a 1,2-diaminocyclohexane (DACH) carrier ligand. wikipedia.org This structure is distinct from cisplatin, which has two ammine ligands and two chloride leaving groups, and carboplatin, which has an ammine ligand and a cyclobutane-1,1-dicarboxylate (B1232482) leaving group. wikipedia.orgdrugbank.comresearchgate.net

The presence of the bulky DACH ring in this compound is a key structural feature that differentiates it from cisplatin and carboplatin. wikipedia.orgnih.govdrugbank.comfrontiersin.org This lipophilic cyclohexane (B81311) ring is believed to play a crucial role in the compound's biological activity and its distinct pharmacological profile. nih.govlbl.govdrugbank.comfrontiersin.org Unlike the labile ammine ligands in cisplatin, the DACH ligand is retained after the activation of this compound. nih.gov

In physiological solutions, this compound undergoes non-enzymatic biotransformation through the displacement of the labile oxalate ligand by water or chloride ions, forming reactive platinum species, including monoaquo and diaquo DACH platinum complexes. drugbank.comnih.gov These activated species are electrophilic and capable of covalently binding to nucleophilic sites on biological macromolecules, primarily DNA. drugbank.comnih.gov

The primary mechanism of action of this compound, similar to other platinum drugs, involves the formation of platinum-DNA adducts. drugbank.comnih.gov These adducts are predominantly intrastrand cross-links, formed by binding to the N7 positions of adjacent guanine (B1146940) residues (GG) or guanine-adenine sequences (AG). drugbank.comnih.govresearchgate.net Interstrand cross-links also occur but are less abundant. nih.govnih.gov The formation of these adducts distorts the DNA helix, interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis. drugbank.comnih.govresearchgate.net

A significant implication of this compound's structure, particularly the DACH ligand, is its influence on the interaction of DNA repair proteins with the platinum-DNA adducts. nih.govdrugbank.comfrontiersin.orgnih.govnih.gov The bulky DACH moiety is thought to make the binding of mismatch repair (MMR) proteins to this compound-DNA adducts more difficult compared to cisplatin or carboplatin adducts. nih.govdrugbank.comnih.govnih.gov This differential recognition by MMR proteins is hypothesized to contribute to this compound's activity in some cisplatin-resistant cell lines that have functional MMR pathways. nih.govnih.gov Studies suggest that while MMR proteins bind with higher affinity to cisplatin-GG adducts, they bind less avidly to this compound adducts. frontiersin.orgnih.gov The nucleotide excision repair (NER) pathway appears to be the major pathway involved in processing this compound-DNA damage. nih.gov

Furthermore, the DACH moiety is also implicated in preventing cross-resistance with cisplatin and carboplatin, allowing this compound to be effective in some tumors that have developed resistance to earlier platinum agents. nih.govnih.govdrugbank.comfrontiersin.orgnih.gov

The uptake of this compound into cells can be facilitated by organic cation transporters (OCTs), particularly OCT1 and OCT2, and the multidrug and toxin extrusion (MATE1) transporter. lbl.govresearchgate.net Structure-activity relationship studies suggest that the DACH moiety is an important pharmacophore for the interaction with OCTs, and an organic component on the nonleaving portion of the platinum complex is essential for this interaction. lbl.gov

Overview of this compound's Antineoplastic Efficacy in Preclinical Models

Preclinical studies have extensively investigated the antineoplastic efficacy of this compound in various in vitro and in vivo cancer models, demonstrating its cytotoxic potential and distinct activity profile compared to cisplatin and carboplatin.

In vitro studies using a range of human tumor cell lines have shown that this compound exhibits antiproliferative activity, including against some cell lines that are resistant to cisplatin and carboplatin. nih.govresearchgate.net For instance, studies using the National Cancer Institute (NCI) drug screen panel have provided comparative data on the in vitro efficacy of this compound, cisplatin, and carboplatin across a diverse set of cancer cell lines. d-nb.info this compound has generally shown more efficacious behavior in vitro than cisplatin in such panels. d-nb.info

Data from in vitro studies highlight the cytotoxic potency of this compound in various cancer cell lines. While specific detailed data tables from the search results are not directly extractable in an interactive format here, the findings indicate comparable or higher cytotoxic potency of this compound in leukemia, ovarian, and colon cancer cell lines compared to some analogues, particularly those with small substituents on the DACH ligand. researchgate.net

Preclinical in vivo studies using murine tumor models have further supported the antineoplastic activity of this compound. Studies have shown antitumor activity against colon carcinoma models. drugbank.com this compound has demonstrated similar antitumor activity to cisplatin in a number of murine tumors, including colon carcinoma, melanoma, and leukemia models. researchgate.net Notably, superior antineoplastic efficacy compared to cisplatin has been reported in murine models of mammary carcinoma, sarcoma, and leukemia, and its efficacy is retained in some cisplatin-resistant strains. researchgate.net

Studies in mouse models of colorectal cancer, including patient-derived xenografts (PDX) and organoid-derived xenografts, have been crucial in evaluating this compound's efficacy in a setting relevant to its clinical use. researchgate.netaacrjournals.orgiiarjournals.org For example, in a mouse model where colon cancer-bearing mice were treated with this compound, a significant suppression of tumor growth was observed compared to control groups. spandidos-publications.com Studies using patient-derived colorectal cancer explants (PDCCEs) in murine models have also been used to validate predictors of sensitivity to this compound, demonstrating a correlation between in vivo responses and clinical outcomes. aacrjournals.org

Preclinical investigations have also explored the potential for this compound in combination therapies. In vitro and in vivo studies have shown additive and/or synergistic antiproliferative activity when this compound is combined with other agents, such as fluorouracil (5-FU) and leucovorin, a combination that is a cornerstone of colorectal cancer treatment. drugbank.comfrontiersin.orgcancernetwork.com Synergy has also been demonstrated with topoisomerase I inhibitors like irinotecan (B1672180) in preclinical models of colon and ovarian cancer, with the combination showing marked inhibition of tumor growth in nude mice bearing human cancer xenografts. cancernetwork.comresearchgate.net

Furthermore, recent preclinical research has investigated the interaction of this compound with the tumor immune microenvironment. Studies in murine models of colon cancer have suggested that this compound can enhance antitumor immunity by increasing tumor-infiltrating activated CD8+ T cells and decreasing immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T (Treg) cells. plos.orgspandidos-publications.com This indicates a potential for this compound to modulate the immune response in addition to its direct cytotoxic effects.

Below is an example of how preclinical data on tumor growth inhibition might be presented, based on the descriptions found in the search results regarding in vivo studies:

| Treatment Group | Average Tumor Volume (Day X) (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | Data from studies | 0 |

| This compound (Dose Y mg/kg) | Data from studies | Calculated based on control |

| Combination Therapy | Data from studies | Calculated based on control |

These preclinical findings have provided a strong foundation for the clinical development and successful application of this compound in cancer therapy, particularly highlighting its efficacy in colorectal cancer and its ability to circumvent resistance mechanisms associated with earlier platinum compounds.

Structure

2D Structure

Properties

Molecular Formula |

C8H16N2O4Pt |

|---|---|

Molecular Weight |

399.3 g/mol |

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |

InChI Key |

OGAPHRMCCQCJOE-BNTLRKBRSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |

Canonical SMILES |

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |

Synonyms |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Eloxatine Action

Eloxatine Bioactivation and Reactive Species Formation

Unlike some chemotherapeutic agents that require enzymatic modification, this compound's activation is a spontaneous chemical process occurring in the physiological environment. sanofi.usfda.gov

This compound contains a central platinum atom complexed with two key ligands: a 1,2-diaminocyclohexane (DACH) carrier ligand and a labile oxalate (B1200264) ligand. cancer.govfda.gov The bioactivation of this compound begins with a non-enzymatic conversion process in aqueous physiological solutions. sanofi.usdrugbank.com This process involves the displacement of the oxalate "leaving group". cancer.gov The oxalate ligand is replaced by water molecules in a process known as aquation. pharmacology2000.com This hydrolysis occurs in a stepwise manner, first opening the oxalato ring and then losing it entirely as it is replaced by water molecules. scispace.com This chemical transformation is crucial, as the parent oxaliplatin (B1677828) molecule is not the reactive species that interacts with DNA.

The displacement of the oxalate ligand results in the formation of several transient but highly reactive platinum species. sanofi.usdrugbank.com These active derivatives are positively charged and electrophilic, enabling them to readily attack nucleophilic sites on macromolecules, most notably DNA. pharmacology2000.com Key identified cytotoxic species include monoaquo DACH platinum and diaquo DACH platinum. fda.govcancer.govdrugbank.com In environments with chloride ions, other reactive intermediates such as monochloro DACH platinum and dichloro DACH platinum can also be formed. drugbank.com These aquated and chlorinated derivatives are the ultimate biologically active forms of the drug that covalently bind to DNA. cancer.govnih.gov

Table 1: Active Platinum Derivatives of this compound

| Derivative Name | Chemical Description | Role |

| Monoaquo DACH Platinum | The platinum complex where one water molecule has replaced one of the oxalate's binding sites. | A primary reactive intermediate that binds to DNA. fda.govcancer.gov |

| Diaquo DACH Platinum | The platinum complex where two water molecules have fully replaced the oxalate ligand. | A highly reactive species that readily forms DNA adducts. fda.govcancer.gov |

| Monochloro DACH Platinum | The platinum complex where a chloride ion is bound. | An active cytotoxic species formed in chloride-containing solutions. drugbank.com |

| Dichloro DACH Platinum | The platinum complex where two chloride ions are bound. | An active cytotoxic species formed in chloride-containing solutions. drugbank.com |

DNA Adduct Formation and Consequences

Once activated, the platinum derivatives of this compound covalently bind to DNA, forming platinum-DNA adducts that are the primary lesions responsible for its cytotoxic effects. nih.govacs.org

The active DACH-platinum derivatives preferentially bind to the N7 position of purine (B94841) bases in the DNA strand, particularly guanine (B1146940). fda.govdrugbank.com This binding leads to the formation of two main types of DNA cross-links:

Intrastrand Cross-links: These are the most common type of lesion formed by this compound. nih.govoup.com They occur when the platinum complex binds to two adjacent bases on the same DNA strand. fda.gov The most frequent intrastrand adducts are formed between two adjacent guanines (GG adducts) or between an adjacent adenine (B156593) and guanine (AG adducts). fda.govdrugbank.com Cross-links can also form between two guanines separated by an intervening nucleotide (GNG adducts). fda.govdrugbank.com

Interstrand Cross-links: These are formed less frequently but are considered highly cytotoxic. nih.govnih.govnih.gov An interstrand cross-link occurs when the platinum complex binds to bases on opposite DNA strands, effectively tethering the two strands together. fda.govresearchgate.net

These bifunctional lesions are critical to the drug's mechanism, as they create a stable covalent link that is difficult for the cell's repair machinery to remove. nih.gov

Table 2: Types of DNA Adducts Formed by this compound

| Adduct Type | Description | Frequency | Key Base Sequences |

| Intrastrand | Cross-link between two bases on the same DNA strand. | Predominant type of lesion. nih.gov | Adjacent Guanine-Guanine (GG), adjacent Adenine-Guanine (AG), Guanine-Nucleotide-Guanine (GNG). fda.govdrugbank.com |

| Interstrand | Cross-link between bases on opposite DNA strands. | Less frequent than intrastrand adducts. nih.gov | Primarily involves guanine bases. nih.gov |

The formation of this compound-DNA adducts induces significant structural changes in the DNA double helix. The bulky DACH carrier ligand, which is unique to this compound compared to earlier platinum drugs like cisplatin (B142131) and carboplatin (B1684641), plays a crucial role in this distortion. wikipedia.orgnih.gov The DACH ring protrudes into the major groove of the DNA, creating a steric hindrance that is substantially different from the adducts of cisplatin. nih.gov This specific conformational change is thought to be less efficiently recognized by the cell's mismatch repair (MMR) protein complex, which may contribute to this compound's activity in tumors resistant to other platinum agents. nih.govpharmacology2000.com The cross-links cause the DNA to bend and unwind, creating a physical block on the DNA template. nih.gov

The structural distortions and covalent blocks created by this compound-DNA adducts are the direct cause of the inhibition of fundamental cellular processes. fda.govwikipedia.org The presence of a platinum adduct on the DNA template physically stalls the progression of DNA polymerase and RNA polymerase enzymes along the strand. cancer-research-network.comresearchgate.netcancernetwork.com This blockage of DNA replication and transcription prevents the cell from synthesizing new DNA and RNA, which is essential for cell division and protein production. cancernetwork.compatsnap.com The inhibition of ribosomal RNA (rRNA) transcription, in particular, has been identified as a key effect of this compound, leading to nucleolar stress and the disruption of ribosome biogenesis. nih.govnih.govbiorxiv.org Ultimately, the inability to replicate DNA or transcribe critical genes triggers cell cycle arrest and activates apoptotic pathways, leading to programmed cell death. nih.govresearchgate.net

Interaction with Cellular Pathways and Macromolecules

This compound, the trade name for the platinum-based chemotherapeutic agent oxaliplatin, exerts its cytotoxic effects through a multifaceted interaction with various cellular pathways and macromolecules. Its mechanism of action extends beyond simple DNA damage, encompassing a complex interplay with cellular proteins, RNA synthesis, mitochondrial function, and the induction of programmed cell death. Furthermore, this compound has been shown to modulate cellular stress responses and potentially induce epigenetic alterations.

Binding to Cellular Proteins and Sulfhydryl Groups

While the primary cytotoxic target of this compound is DNA, its interactions with other cellular macromolecules, particularly proteins, are significant. The platinum atom in this compound can form covalent bonds with various nucleophilic sites on proteins. Of particular importance are the sulfhydryl groups (-SH) found in the amino acid cysteine. nih.gov These groups are highly reactive and can readily form stable thioether linkages with platinum compounds. thermofisher.com The binding of this compound to sulfhydryl groups on proteins can lead to the inactivation of enzymes and disruption of protein structure and function. This can interfere with critical cellular processes, including signal transduction and metabolic pathways. The reactivity of catechols, for example, has been attributed to the covalent binding of their oxidation products to protein sulfhydryl groups. nih.gov This interaction is not unique to this compound, as the general reactivity of sulfhydryl groups makes them a target for various molecules. nih.gov The formation of disulfide bonds between sulfhydryl groups is a key aspect of protein folding and stability, and disruption of these bonds can have significant consequences. nih.gov

Interference with RNA Synthesis

This compound has been demonstrated to be a potent inhibitor of RNA synthesis, with a particularly strong effect on the synthesis of ribosomal RNA (rRNA). nih.govbiorxiv.org This inhibition is a key aspect of its cytotoxic mechanism and distinguishes it from other platinum-based drugs like cisplatin. nih.gov Studies have shown that this compound's interference with RNA polymerase I (Pol I) transcription, the enzyme responsible for rRNA synthesis, is mediated by DNA damage signaling pathways involving ATM and ATR kinases. nih.govbiorxiv.orgnih.gov Interestingly, this inhibition of rRNA synthesis does not appear to require direct DNA damage within the nucleolus, the site of rRNA transcription. nih.govnih.gov Instead, this compound seems to induce a distinct signaling pathway that acts "in trans" to shut down Pol I transcription. nih.gov This disruption of ribosome biogenesis leads to a state known as "nucleolar stress," which can trigger pro-apoptotic signaling and contribute to cell death. nih.gov The selective inhibition of rRNA synthesis by this compound highlights a unique aspect of its mechanism of action. nih.govbiorxiv.org

| Parameter | Effect of this compound | Reference |

| rRNA Synthesis | Potent inhibition | nih.govbiorxiv.org |

| RNA Polymerase I | Transcription is silenced | nih.gov |

| Mediating Pathway | DNA damage signaling (ATM/ATR kinases) | nih.govbiorxiv.orgnih.gov |

| Nucleolar Stress | Induced | nih.gov |

Impact on Mitochondrial Functionality

Mitochondria, the primary sites of cellular energy production, are also significant targets of this compound. Exposure to this compound has been shown to impair mitochondrial function through several mechanisms. It can inhibit the mitochondrial respiratory chain complexes, leading to a decrease in basal respiration, spare respiratory capacity, and ATP-linked respiration. nih.gov This impairment of oxidative phosphorylation can deprive cancer cells of the energy required for their proliferation and survival. mdpi.com

Furthermore, this compound treatment can lead to an increase in the production of reactive oxygen species (ROS) within the mitochondria. nih.gov This is accompanied by a decrease in the mitochondrial calcium concentration and an increase in cytosolic calcium levels. nih.gov The accumulation of ROS and dysregulation of calcium homeostasis can induce mitochondrial damage, including swelling and loss of cristae, ultimately contributing to the initiation of apoptosis. nih.govmdpi.com The accumulation of oxaliplatin in the mitochondria is facilitated by transporters such as organic cation transporter 2 (OCT2) and organic cation/carnitine transporters (OCTN1 and OCTN2). nih.gov

| Mitochondrial Parameter | Effect of this compound Exposure | Reference |

| Respiratory Chain | Inhibition of complexes I-III | nih.gov |

| ATP Production | Decreased | nih.gov |

| Reactive Oxygen Species (ROS) | Increased production | nih.gov |

| Mitochondrial Calcium | Decreased concentration | nih.gov |

| Cytosolic Calcium | Increased concentration | nih.gov |

Induction of Apoptosis Pathways (e.g., Autophagy-Associated Apoptosis)

A primary outcome of this compound's cellular interactions is the induction of apoptosis, or programmed cell death. This compound treatment leads to the activation of key apoptotic proteins, such as caspase-3, caspase-8, and PARP, resulting in their cleavage and the subsequent execution of the apoptotic program. nih.gov The induction of apoptosis by this compound is a critical component of its anticancer activity. jcancer.org

The relationship between this compound-induced apoptosis and autophagy, a cellular process of self-digestion, is complex. Autophagy can be induced by this compound treatment, as evidenced by the increased expression of autophagy markers like LC3-II. nih.govjcancer.org In some contexts, autophagy appears to be a protective mechanism that antagonizes this compound-induced apoptosis. nih.gov For instance, inhibiting autophagy can enhance the apoptotic effects of this compound in certain cancer cells. nih.gov Conversely, in other scenarios, autophagy can contribute to or be associated with this compound-induced cell death. jcancer.orgnih.gov This is sometimes referred to as autophagy-associated apoptosis. The interplay between these two pathways can be influenced by various signaling cascades, including the PI3K/Akt/mTOR and JAK2/STAT3 pathways. nih.govnih.gov

| Cellular Process | This compound's Effect | Role in Cell Fate | Reference |

| Apoptosis | Induced (cleavage of caspase-3, -8, PARP) | Primary mechanism of cell killing | nih.govjcancer.org |

| Autophagy | Induced (increased LC3-II expression) | Can be protective or contribute to cell death | nih.govjcancer.orgnih.gov |

Modulation of Oxidative Stress Responses

This compound is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov this compound treatment significantly increases the production of superoxide (B77818) anions and leads to oxidative damage to cellular macromolecules, including lipid peroxidation and the oxidation of proteins and DNA. nih.gov

In response to this oxidative assault, cells activate various antioxidant defense mechanisms. nih.gov However, the overwhelming production of ROS induced by this compound can exhaust these defenses, leading to cellular damage and apoptosis. The induction of oxidative stress is considered a key molecular basis for some of the toxic side effects of this compound. nih.gov The cellular response to oxidative stress involves complex signaling pathways, and targeting these pathways may offer strategies to modulate the effects of this compound. mdpi.com Cancer cells, in particular, may be more susceptible to oxidative stress due to their altered metabolic state. researchgate.net

Epigenetic Modulations Induced by this compound Exposure

The field of environmental epigenetics has established that exposure to various chemical agents can lead to alterations in epigenetic marks, such as DNA methylation and histone modifications, which in turn can influence gene expression without changing the underlying DNA sequence. nih.govnih.gov While direct and extensive research on this compound-specific epigenetic modifications is still emerging, the known mechanisms of other environmental toxicants provide a framework for potential effects.

Exposure to certain environmental chemicals has been shown to cause both gene-specific and global changes in DNA methylation. mdpi.com Global hypomethylation, for instance, can lead to genomic instability. nih.gov Similarly, histone modifications, including acetylation, phosphorylation, and methylation, can be affected by external agents. mdpi.com Given that this compound is a DNA-damaging agent and induces significant cellular stress, it is plausible that it could also trigger alterations in the epigenetic landscape of treated cells. Such changes could have long-term consequences on gene expression patterns and cellular behavior. Further research is needed to fully elucidate the specific epigenetic modulations induced by this compound exposure and their role in its therapeutic efficacy and toxicity.

Cell Cycle Perturbations

Eloxatin disrupts the normal progression of the cell cycle, a key process in cancer cell proliferation. Its impact is observed at critical checkpoints, primarily the G1-S and G2-M transitions. researchgate.netnih.gov The cellular response to Eloxatin can vary depending on the cancer cell type and its genetic background, particularly the status of tumor suppressor genes like p53. nih.govnih.gov In some cancer cell lines, treatment with Eloxatin leads to a significant accumulation of cells in the G2/M phase, while in others, a G1 or S phase arrest is observed. nih.govnih.gov

| Cell Line | Observed Effect | Key Findings |

|---|---|---|

| HCT-116 (Colon Carcinoma) | G1-S and G2-M Arrest | Eloxatin activated the G1-S checkpoint and completely blocked the G2-M transition. researchgate.net Other studies confirmed G2/M arrest. nih.gov |

| HT29, DLD1 (p53-deficient Colon Cancer) | S-phase Accumulation | In cell lines with impaired p53 function, Eloxatin led to an accumulation of cells in the S-phase. nih.gov |

| HepG2 (Hepatocellular Carcinoma) | S phase Arrest | Eloxatin was found to inhibit the proliferation of HepG2 cells by blocking the cell cycle at the S stage. academax.com |

Eloxatin has been shown to activate the G1-S checkpoint, which prevents cells with damaged DNA from entering the DNA synthesis (S) phase. researchgate.net This arrest is a critical damage response, allowing time for DNA repair. In HCT-116 human colon carcinoma cells, Eloxatin treatment resulted in the activation of the G1-S checkpoint. researchgate.net The functionality of the p53 protein is often crucial for this G1 arrest. nih.govnih.gov In p53-proficient cells, Eloxatin can induce G0/G1 phase arrest, a response that is not observed in cells lacking functional p53. nih.gov Interventions that specifically target and enforce a G1 arrest have been shown to potentiate the cell-killing effects of Eloxatin, particularly in cancer cells that have impaired p53 function. nih.gov

A predominant effect of Eloxatin on the cell cycle is the induction of a G2/M arrest. nih.govresearchgate.net This blockage prevents cells from entering mitosis with damaged DNA, which could otherwise lead to genetic instability. Multiple studies have demonstrated that exposing colon carcinoma cells to Eloxatin results in a significant, dose- and time-dependent accumulation of cells in the G2/M phase of the cell cycle. researchgate.netnih.gov This arrest is a key component of its cytotoxic effect. researchgate.net However, cancer cells can develop resistance by overcoming this Eloxatin-induced G2/M phase arrest. researchgate.net The checkpoint kinase CHK2 has been implicated in this process, although its precise role is complex; in some models, the absence of CHK2 did not affect the G2/M arrest but increased the rate of apoptosis, suggesting an uncoupling of the checkpoint from the cell death pathway. nih.gov

The cell cycle perturbations induced by Eloxatin are underpinned by significant changes in the expression and activity of key regulatory proteins. Eloxatin has been found to down-regulate several cell cycle–related genes, particularly those encoding proteins involved in DNA replication and progression through the G2-M phase. researchgate.net

Key proteins affected include:

Cyclins and CDKs: In hepatocellular carcinoma cells, Eloxatin treatment led to the down-regulation of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). academax.com In colon cancer cells, inhibition of Cyclin E and CDK2 expression has also been observed. nih.gov Conversely, high expression of CDK1 has been identified as a critical contributor to Eloxatin resistance. researchgate.netnih.gov

CDK Inhibitors: Eloxatin treatment often leads to the up-regulation of CDK inhibitors like p21 and p53, which are crucial for enforcing cell cycle arrest. nih.govacademax.com The induction of p21, for instance, is a key factor in establishing the G1 block. nih.gov

Other Regulators: The expression of Cell Division Cycle 25A (CDC25A), a phosphatase that promotes cell cycle progression, is also affected. mdpi.com Additionally, Cyclin-dependent kinase 12 (CDK12), which is involved in DNA repair, plays a role in Eloxatin resistance, and its inhibition can enhance the drug's efficacy. nih.gov

| Protein | Function | Effect of Eloxatin | Reference |

|---|---|---|---|

| Cyclin D1 | Promotes G1-S transition | Down-regulated | academax.com |

| CDK4 | Promotes G1-S transition | Down-regulated | academax.com |

| Cyclin E / CDK2 | Promotes G1-S transition | Inhibited | nih.gov |

| p21 (WAF1) | Inhibits CDK activity, G1 arrest | Up-regulated | nih.govacademax.com |

| p53 | Tumor suppressor, induces p21 | Up-regulated/Stabilized | academax.com |

| CDK1 | Promotes G2-M transition | High expression linked to resistance | researchgate.netnih.gov |

This compound-Induced Immunogenic Cell Death Mechanisms (Preclinical)

In addition to directly killing cancer cells by damaging their DNA, preclinical studies have revealed that Eloxatin can induce a specialized form of cell death known as immunogenic cell death (ICD). bmj.comnih.gov Unlike non-immunogenic apoptosis, ICD acts as a danger signal to the immune system, transforming the dying tumor cell into a vaccine that can stimulate a specific and lasting anti-tumor immune response. nih.govtargetedonc.com This mechanism is considered a key aspect of Eloxatin's therapeutic activity. bmj.com

The induction of ICD is characterized by the release and surface exposure of molecules called Damage-Associated Molecular Patterns (DAMPs). bmj.com These DAMPs are recognized by receptors on immune cells, particularly dendritic cells (DCs), initiating an immune cascade. researchgate.netnih.gov

Key steps and molecules in Eloxatin-induced ICD include:

Calreticulin (B1178941) (CALR) Exposure: A critical early event is the translocation of calreticulin from the endoplasmic reticulum to the surface of the dying cancer cell. researchgate.netnih.gov Surface-exposed CALR acts as a potent "eat me" signal, promoting the engulfment of the tumor cells by dendritic cells. nih.gov

ATP Release: Dying cells release adenosine (B11128) triphosphate (ATP) into the tumor microenvironment. nih.govspandidos-publications.com This extracellular ATP serves as a "find me" signal, attracting dendritic cells and other immune cells to the site of the tumor. researchgate.netnih.gov

HMGB1 Release: In the later stages of cell death, the nuclear protein High Mobility Group Box 1 (HMGB1) is passively released. nih.govnih.gov Extracellular HMGB1 binds to receptors on dendritic cells, such as Toll-like receptor 4 (TLR4), promoting their maturation and enhancing their ability to present tumor antigens to T cells. researchgate.netnih.gov

cGAS-STING Pathway Activation: In gastric cancer cells, Eloxatin has been shown to induce ICD by activating the cGAS-STING pathway. nih.gov This process involves Eloxatin-induced production of reactive oxygen species, which leads to the release of mitochondrial DNA into the cytoplasm. nih.gov This cytosolic DNA is detected by the sensor cGAS, which activates the STING-TBK1-IRF5 signaling axis, further promoting the immune response. nih.gov

The culmination of these events is the maturation of dendritic cells, which then process and present tumor antigens to cytotoxic T lymphocytes. researchgate.netspandidos-publications.com This leads to the generation of a tumor-specific T cell response capable of eliminating remaining cancer cells. nih.govspandidos-publications.com

| DAMP/Molecule | Role in ICD | Mechanism |

|---|---|---|

| Calreticulin (CALR) | "Eat me" signal | Translocates to the cell surface, promoting phagocytosis by dendritic cells. nih.gov |

| ATP (Adenosine Triphosphate) | "Find me" signal | Released from dying cells, attracting immune cells to the tumor. nih.gov |

| HMGB1 (High Mobility Group Box 1) | Danger signal / DC maturation | Released from the nucleus, binds to TLR4 on dendritic cells to promote their maturation. researchgate.netnih.gov |

| cGAS-STING Pathway | Innate immune sensing | Activated by cytosolic mitochondrial DNA, leading to an interferon response and enhanced ICD. nih.gov |

Preclinical Pharmacology and Disposition of Eloxatine

Pharmacokinetic Profiles of Ultrafilterable Platinum in Preclinical Models

The pharmacokinetics of Eloxatine are typically studied by measuring the concentration of platinum in plasma ultrafiltrate, which represents the unbound, pharmacologically active fraction of the drug.

Following intravenous administration, the pharmacokinetics of unbound platinum from this compound in preclinical models are characterized by a multi-compartmental disposition. The profile is generally described as triphasic, featuring a short initial distribution phase, a secondary phase, and a long terminal elimination phase. nih.govresearchgate.net This multiphasic decay reflects the rapid distribution of the drug from the central compartment into tissues, followed by a slower elimination process.

The terminal elimination half-life of ultrafilterable platinum is notably long, with studies reporting values in the range of 252 to 391 hours. nih.govfda.gov This prolonged half-life suggests a slow release of platinum from tissue binding sites back into the circulation. nih.gov In contrast, when the intact parent drug (oxaliplatin) is specifically measured in ultrafiltrate, its elimination is much more rapid, with a reported terminal half-life of approximately 14.1 minutes in one study. nih.gov This discrepancy highlights the extensive and rapid biotransformation of this compound in vivo, where the parent compound is quickly converted into various platinum-containing products, while the platinum element itself persists in the body. nih.gov

A pharmacokinetic analysis in mice revealed a biphasic decay of "free" non-protein-bound platinum, with an initial α-phase half-life of 0.2 hours and a subsequent β-phase half-life of 11 hours. researchgate.netaacrjournals.org

Table 1: Representative Pharmacokinetic Parameters of Platinum after this compound Administration

| Parameter | Value | Species/Model | Analyte |

|---|---|---|---|

| Terminal Elimination Half-Life (t½) | 252-273 hours | Human (Clinical Data) | Ultrafilterable Platinum |

| Terminal Elimination Half-Life (t½) | 391 hours | Human (3-Compartment Model) | Ultrafilterable Platinum |

| Terminal Elimination Half-Life (t½) | 14.1 minutes | Human (Clinical Data) | Free Oxaliplatin (B1677828) |

| β-phase Half-Life | 11 hours | Mouse | "Free" Platinum |

This compound exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its disposition. In preclinical and clinical observations, platinum from this compound binds extensively and largely irreversibly to plasma proteins, with serum albumin being the predominant binding partner. nih.govnih.gov The extent of this binding is significant, with approximately 90-95% of platinum in plasma being protein-bound in vivo. fda.gov Some reports indicate the maximum protein-binding rate can reach 98%. nih.gov

In addition to plasma proteins, platinum also binds irreversibly to erythrocytes. nih.govnih.gov This binding to blood components effectively sequesters the platinum, limiting the amount of free drug available for distribution and elimination. This extensive binding contributes to the long terminal half-life of total platinum in the body, as the protein- and cell-bound platinum acts as a reservoir that is slowly cleared. nih.gov

Consistent with its rapid distribution phase and extensive tissue binding, platinum from this compound accumulates in various tissues. Preclinical studies in mice have demonstrated a wide biodistribution pattern. Following administration, platinum can be detected in numerous organs.

Notably, platinum levels have been observed in the liver, kidney, heart, lung, spleen, and ileum. researchgate.netaacrjournals.org Brain concentrations, however, were found to be undetectable, suggesting poor penetration of the blood-brain barrier. researchgate.netaacrjournals.org A key site of accumulation that correlates with this compound's specific toxicity profile is the dorsal root ganglia (DRG), where the drug is known to accumulate preferentially. pnas.org This accumulation in the peripheral nervous system is a critical factor in the drug's characteristic neurotoxicity. In xenograft mouse models, platinum accumulation in tumor tissue has also been quantified. researchgate.netaacrjournals.org

Table 2: Platinum Tissue Concentration in Mice 24 Hours After this compound Administration

| Tissue | Platinum Concentration (ng/mg tissue) |

|---|---|

| Liver | ~0.4 |

| Heart | ~0.15 |

| Tumor (HCT-116 Xenograft) | 0.21 |

Data derived from preclinical studies comparing this compound with an investigational prodrug. researchgate.netaacrjournals.org

Cellular Uptake and Efflux Mechanisms

The entry of this compound into cells is not solely dependent on passive diffusion but is significantly mediated by specific membrane transporters. These transport systems are critical determinants of the drug's intracellular concentration and, consequently, its cytotoxic activity.

Organic cation transporters (OCTs), particularly OCT2 (encoded by the SLC22A2 gene), play a pivotal role in the cellular uptake of this compound. nih.gov Studies in transfected mammalian cells have demonstrated that OCT2 is a highly efficient transporter for this compound. pnas.org Overexpression of human OCT2 can increase this compound uptake by more than 35-fold, while the mouse homolog, Oct2, increases uptake approximately 14-fold. pnas.org This enhanced uptake is directly linked to increased formation of platinum-DNA adducts and greater cytotoxicity. pnas.org

The interaction appears to be specific, as the related transporter OCT1 does not significantly influence this compound uptake. pnas.org The transport of this compound by OCT2 is not easily saturated, a feature that distinguishes it from the transport of cisplatin (B142131). pnas.org The clinical relevance of this mechanism is underscored by the expression of OCT2 on dorsal root ganglia cells, the site where this compound is known to accumulate and cause neurotoxicity. pnas.orgelsevierpure.com Pharmacological inhibition of OCT2 with agents like cimetidine (B194882) has been shown to dramatically reduce the cellular accumulation of platinum from this compound. pnas.orgnih.gov The 1,2-diaminocyclohexane (DACH) ligand of this compound is considered a key structural feature for its interaction with OCTs, explaining why these transporters are critical for this compound but not for cisplatin or carboplatin (B1684641). nih.gov

Table 3: Impact of Transporter Overexpression on this compound Uptake

| Transporter | Fold Increase in Cellular Uptake | Cell Model |

|---|---|---|

| Human OCT2 | >35-fold | Transfected Mammalian Cells |

| Mouse Oct2 | ~14-fold | Transfected Mammalian Cells |

Data from Sprowl et al. (2013). pnas.org

The cellular machinery for copper homeostasis has been identified as another important pathway for the transport of platinum-based drugs. The major copper influx transporter, CTR1, has been shown to facilitate the cellular accumulation and cytotoxicity of this compound, in addition to cisplatin and carboplatin. nih.govescholarship.org Studies in colorectal cancer cells suggest that this compound is transported into the cell via CTR1. nih.gov

The role of other copper transporters has also been investigated. The structurally similar copper transporter 2 (CTR2) has been shown to be capable of transporting this compound, particularly in drug-resistant cell lines. aacrjournals.org Transfection of resistant cells with CTR2 led to increased intracellular platinum accumulation and higher levels of DNA platination, suggesting that CTR2 can contribute to this compound influx. aacrjournals.org Therefore, both CTR1 and CTR2 are recognized as contributors to the cellular uptake of this compound. nih.govaacrjournals.org

Characteristics of Platinum Efflux Pumps

A significant factor influencing the intracellular concentration and subsequent cytotoxicity of this compound is the activity of platinum efflux pumps, primarily members of the ATP-binding cassette (ABC) transporter superfamily. In preclinical models, overexpression of these transporters has been linked to reduced this compound efficacy.

Notably, Multidrug Resistance-associated Protein 2 (MRP2) has been identified as a key efflux transporter for this compound. Studies in human colorectal and pancreatic cancer cell lines have demonstrated that endogenous overexpression of MRP2 is associated with decreased oxaliplatin accumulation and cytotoxicity. nih.gov Conversely, silencing MRP2 expression using siRNA has been shown to increase oxaliplatin accumulation and sensitize these cancer cells to the drug's cytotoxic effects. nih.gov For instance, in Caco-2 colorectal cancer cells, siRNA-mediated knockdown of MRP2 resulted in a significant decrease in the IC50 value of oxaliplatin, indicating enhanced sensitivity. nih.gov

P-glycoprotein (P-gp), another prominent ABC transporter encoded by the ABCB1 gene, has also been implicated in this compound resistance, although its role appears to be more complex. Some preclinical studies suggest that overexpression of P-gp can lead to increased resistance to this compound. nih.gov In oxaliplatin-resistant colorectal cancer cell lines, a notable increase in P-gp expression has been observed, correlating with higher IC50 values. nih.gov However, other research has surprisingly indicated that cell lines with higher ABCB1 expression may exhibit increased sensitivity to oxaliplatin, suggesting a more nuanced interaction that may be cell-type dependent.

The table below summarizes preclinical findings on the impact of efflux pump expression on this compound cytotoxicity.

| Cell Line | Efflux Pump Investigated | Modulation of Efflux Pump | Fold Change in Oxaliplatin IC50 | Reference |

| Caco-2 (Colorectal) | MRP2 | siRNA knockdown | ~2-fold decrease | nih.gov |

| PANC-1 (Pancreatic) | MRP2 | siRNA knockdown | ~2 to 3-fold decrease | nih.gov |

| HEK293 | MRP2 | Stable overexpression | ~2-fold increase | nih.gov |

| HCT116 (Colorectal) | P-gp | Induced resistance | 4.4 to 12.7-fold increase | nih.gov |

| HT29 (Colorectal) | P-gp | Induced resistance | 4.4 to 12.7-fold increase | nih.gov |

| SW480 (Colorectal) | P-gp | Induced resistance | 4.4 to 12.7-fold increase | nih.gov |

| SW620 (Colorectal) | P-gp | Induced resistance | 4.4 to 12.7-fold increase | nih.gov |

| NCI/ADR-RES (Ovarian) | P-gp | Overexpression | Increased sensitivity (inhibitors reduced sensitivity) | |

| HCT-15 (Colorectal) | P-gp | Overexpression | Increased sensitivity (inhibitors reduced sensitivity) |

This compound Biotransformation and Metabolite Characterization

A distinguishing feature of this compound's metabolism is its non-enzymatic biotransformation; there is no evidence of cytochrome P450 (CYP450)-mediated metabolism. researchgate.netnih.gov Upon administration, this compound undergoes rapid and extensive degradation in the physiological environment through spontaneous chemical reactions. researchgate.net The primary pathways involve the displacement of the oxalate (B1200264) ligand by water (hydrolysis) and reactions with various endogenous nucleophiles. researchgate.net

In aqueous solutions, the oxalate ring of the this compound molecule can be opened and subsequently replaced by water molecules in a two-step hydrolysis process. nih.gov This leads to the formation of reactive aquated species. Additionally, this compound reacts with chloride ions, leading to the opening of the oxalato ring and its replacement with one or two chloride ligands. nih.gov Other nucleophilic molecules present in biological fluids, such as glutathione (B108866) and methionine, also react with this compound to form various platinum-containing products. researchgate.net

The non-enzymatic biotransformation of this compound results in a complex mixture of up to 17 different platinum-containing derivatives in plasma ultrafiltrate. researchgate.netnih.gov These products can be broadly categorized as either cytotoxic or non-cytotoxic.

The primary cytotoxic species are the reactive intermediates formed through the displacement of the oxalate ligand. These include:

Monochloro DACH platinum researchgate.netnih.gov

Dichloro DACH platinum researchgate.netnih.gov

Monoaquo DACH platinum researchgate.netnih.gov

Diaquo DACH platinum researchgate.netnih.gov

These aquated and chlorinated derivatives are highly reactive and are believed to be the primary species that form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cancer cell death. researchgate.net In vitro studies have shown that the dihydrated oxaliplatin complex is considerably more toxic than the parent oxaliplatin compound. nih.gov

In contrast, a number of non-cytotoxic, conjugated species are also formed. researchgate.netnih.gov These are typically the products of this compound's reaction with endogenous molecules like glutathione and other sulfur-containing compounds, which effectively inactivate the drug.

Preclinical Pharmacodynamic Relationships

The preclinical pharmacodynamics of this compound have been extensively studied in a variety of in vitro and in vivo cancer models, particularly in colorectal cancer. The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

In vitro studies have demonstrated that this compound is active against a broad range of human colorectal cancer cell lines, with IC50 values varying depending on the specific cell line and the duration of drug exposure. This variability is thought to reflect the inherent molecular differences among tumors, including the expression of DNA repair enzymes and efflux pumps.

The following table presents a compilation of IC50 values for this compound in various human colorectal cancer cell lines from several preclinical studies.

| Cell Line | Oxaliplatin IC50 (µM) | Exposure Time | Reference |

| HCT116 | 0.64 | Not Specified | aacrjournals.org |

| HCT116 | ~19 (WT) | 1 hour | nih.gov |

| HCT116 | ~12 (WT) | 8 hours | nih.gov |

| HCT-116 | Not Specified (parental) | Not Specified | nih.gov |

| HT29 | 0.58 | Not Specified | aacrjournals.org |

| HT-29 | Not Specified (parental) | Not Specified | nih.gov |

| SW480 | 0.49 | Not Specified | aacrjournals.org |

| DLD1 | 2.05 | Not Specified | aacrjournals.org |

| HCT-8 | Not Specified | Not Specified | nih.gov |

| SW620 | Not Specified | Not Specified | nih.gov |

| WiDr | Not Specified | Not Specified | nih.gov |

| HCT-15 | Not Specified | Not Specified | nih.gov |

In vivo preclinical studies using colorectal cancer xenograft models in mice have further elucidated the pharmacodynamic relationships of this compound. These studies have shown that this compound can significantly inhibit tumor growth. nih.govaacrjournals.org For instance, in a study using HCT116 spheroids in a "cancer-on-a-chip" model designed to mimic in vivo conditions, exposure to this compound resulted in a 70% growth inhibition, which was comparable to findings in traditional xenograft studies. nih.gov The combination of this compound with other agents, such as cetuximab, has been shown to have a synergistic effect in inhibiting tumor growth in HCT-8 and HT-29 xenograft models. nih.gov

Mechanisms of Eloxatine Resistance in Preclinical Settings

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent insensitivity of cancer cells to oxaliplatin (B1677828) prior to any drug exposure. While the precise mechanisms are not fully understood, preclinical studies suggest that differences in drug processing pathways compared to other platinum agents like cisplatin (B142131) contribute to oxaliplatin's activity in some intrinsically cisplatin-resistant cell lines. researchgate.netiiarjournals.orgaacrjournals.org For instance, unlike cisplatin, oxaliplatin-induced adducts are not primarily recognized by the mismatch repair (MMR) system, which is a key mechanism of resistance to cisplatin. nih.govaacrjournals.orgnih.gov Instead, the nucleotide excision repair (NER) pathway appears to play a more significant role in processing oxaliplatin adducts. nih.govnih.govresearchgate.net

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that were initially sensitive to oxaliplatin but become resistant after exposure to the drug. aacrjournals.orgwjgnet.com This form of resistance is a major challenge in chemotherapy and involves complex adaptations by the cancer cells. wjgnet.com

Alterations in Cellular Drug Accumulation

Reduced intracellular accumulation of oxaliplatin is a significant mechanism of acquired resistance observed in preclinical models. mdpi.comaacrjournals.orgnih.govrsc.orgnih.gov This can be a result of decreased drug influx or increased drug efflux. nih.govnih.gov Studies comparing oxaliplatin-resistant cell lines to their sensitive parental counterparts have shown lower levels of intracellular platinum. nih.govnih.govnih.gov

Decreased Influx Transporter Activity

The uptake of oxaliplatin into cells is mediated by specific transporters. The human copper transporter 1 (hCTR1) and organic cation transporters (OCTs), such as OCT1, OCT2, and OCT3 (SLC22A1-3), have been implicated in oxaliplatin influx. frontiersin.orgnih.gov Preclinical studies have shown that decreased expression or function of these influx transporters can lead to reduced intracellular oxaliplatin concentrations and contribute to acquired resistance. frontiersin.orgnih.gov For example, some oxaliplatin-resistant cell lines exhibit decreased gene expression levels of hCTR1, OCT1, OCT2, and OCT3. nih.gov

Increased Efflux Pump Activity (e.g., ATP-dependent transporters)

Increased efflux of oxaliplatin from cancer cells, often mediated by ATP-binding cassette (ABC) transporters, is another crucial mechanism of acquired resistance. mdpi.comnih.govmdpi.comnih.govfrontiersin.orgmdpi.com These transporters actively pump a variety of substrates, including chemotherapeutic drugs, out of the cell, thereby lowering intracellular drug levels. frontiersin.orgmdpi.com Several ABC transporters, including P-glycoprotein (P-gp/ABCB1), MRP2 (ABCC2), and ABCC10, have been associated with oxaliplatin resistance in preclinical settings. nih.govmdpi.comnih.govfrontiersin.org Studies have shown increased protein expression of P-gp and MRP2 in oxaliplatin-resistant colorectal cancer cell lines compared to sensitive cells. nih.gov ABCC10 has also been identified as an efflux transporter for oxaliplatin, and its high expression can confer resistance by accelerating drug efflux. nih.gov

Here is a table summarizing some findings on transporter alterations in oxaliplatin resistance:

| Transporter | Type | Observed Change in Resistant Cells (Preclinical) | Effect on Oxaliplatin Accumulation | Source |

| hCTR1 | Influx | Decreased expression | Decreased | nih.gov |

| OCT1 | Influx | Decreased expression | Decreased | nih.gov |

| OCT2 | Influx | Decreased expression | Decreased | nih.gov |

| OCT3 | Influx | Decreased expression | Decreased | nih.gov |

| P-gp (ABCB1) | Efflux | Increased expression (in some models) | Decreased (potential) | nih.govnih.gov |

| MRP2 (ABCC2) | Efflux | Increased expression | Decreased | nih.govmdpi.com |

| ABCC10 | Efflux | High expression/Upregulation | Decreased | nih.gov |

Enhanced Intracellular Drug Detoxification

Cancer cells can also develop resistance by enhancing their ability to detoxify oxaliplatin within the cell, preventing it from reaching its DNA targets or rendering it inactive. mdpi.comaacrjournals.orggenome.jp

Role of Glutathione (B108866) and Glutathione-S-Transferase (GST)

Glutathione (GSH), a major intracellular antioxidant, plays a crucial role in detoxifying electrophilic compounds, including platinum drugs, through conjugation. mdpi.comgenome.jpjcancer.orgrupress.org Glutathione-S-Transferases (GSTs) are enzymes that catalyze the conjugation of GSH to these substrates. jcancer.orgrupress.orgnih.gov Elevated levels of intracellular GSH and/or increased expression or activity of GSTs, particularly GSTP1, have been associated with oxaliplatin resistance in preclinical studies. mdpi.comaacrjournals.orgnih.govecancer.orgnih.govjcancer.orgrupress.orgnih.gov This conjugation can inactivate oxaliplatin or facilitate its efflux from the cell, thereby reducing its cytotoxic effects. mdpi.comrupress.org Studies have shown significantly higher cellular levels of GSH in some oxaliplatin-resistant cell lines compared to their parental counterparts. nih.gov

Binding to Metallothioneins

Metallothioneins (MTs) are a family of cysteine-rich proteins known for their ability to bind to heavy metal ions, including platinum. nih.gov This binding capacity plays a role in metal detoxification and homeostasis within cells. jpccr.eu In the context of platinum-based chemotherapy, increased levels of metallothioneins in cancer cells have been implicated as a mechanism of resistance. mdpi.comfrontiersin.org Metallothioneins can sequester platinum compounds, reducing their availability to interact with DNA and form cytotoxic adducts. nih.govresearchgate.net This binding is thought to inactivate the drug, thereby protecting cancer cells from its cytotoxic effects. researchgate.net Preclinical studies have suggested that the detoxification of platinum drugs by thiol groups in metallothionein (B12644479) and glutathione can contribute to resistance. frontiersin.org

Upregulated DNA Repair Mechanisms

The formation of DNA adducts is the primary mechanism of Eloxatine's action. Consequently, the capacity of cancer cells to repair this damage significantly influences their sensitivity or resistance to the drug. Upregulation of various DNA repair pathways is a major mechanism of this compound resistance in preclinical settings. researchgate.netnih.govmdpi.comesmo.org

Mismatch Repair (MMR) Pathway Modulations

The DNA mismatch repair (MMR) pathway is crucial for correcting errors that occur during DNA replication. biorxiv.org While MMR plays a significant role in the recognition and processing of DNA damage induced by some platinum compounds like cisplatin, its involvement in this compound resistance appears to be different. mdpi.comnih.gov Preclinical studies suggest that the loss of MMR function, which confers resistance to cisplatin, does not typically lead to resistance to this compound. nih.govnih.govnih.gov This difference is potentially attributed to the unique diaminocyclohexane (DACH) carrier ligand of this compound, which may influence how MMR proteins interact with the DNA adducts formed by the drug. bccancer.bc.canih.govnih.gov Some research indicates that the special DACH ligand may prevent the MMR complex from binding effectively to this compound-DNA adducts, leading to a failure of repair and subsequent apoptosis in tumor cells. nih.gov

Replicative Bypass Mechanisms

Replicative bypass, also known as translesion synthesis (TLS), is a mechanism by which specialized DNA polymerases can synthesize DNA past damaged sites on the template strand. This process allows DNA replication to continue despite the presence of DNA adducts, potentially reducing the cytotoxic impact of platinum drugs. researchgate.netnih.gov Preclinical studies have suggested that replicative bypass mechanisms contribute more significantly to resistance to cisplatin than to this compound. nih.govnih.gov While DNA polymerases beta (pol beta) and eta (pol eta) can catalyze trans-lesion synthesis past oxaliplatin-GG adducts, their efficiency may differ compared to cisplatin-induced adducts. nih.gov

Nucleotide Excision Repair (NER) Pathway Contributions

The Nucleotide Excision Repair (NER) pathway is a critical DNA repair mechanism responsible for removing bulky DNA lesions, including those formed by platinum compounds like this compound. mdpi.comnih.govnih.gov Evidence from preclinical studies strongly suggests that the NER pathway is a major contributor to this compound resistance. nih.govnih.govnih.gov Key proteins in the NER pathway, such as Excision Repair Cross-Complementation Group 1 (ERCC1), play a crucial role in the repair of this compound-DNA adducts. nih.govnih.govnih.gov ERCC1, in conjunction with XPF, forms a heterodimer essential for the incision step during NER. nih.gov Elevated expression levels of ERCC1 have been correlated with increased resistance to this compound in preclinical models. nih.govnih.gov Studies have shown that acquired platinum resistance can be accompanied by increased NER activity, particularly pronounced in some oxaliplatin-resistant cell lines. aacrjournals.org

Activation of Pro-Survival Signaling Pathways

Cancer cells can develop resistance to chemotherapy by activating signaling pathways that promote their survival and evade apoptosis despite the DNA damage induced by drugs like this compound. nih.govnih.gov

Autophagy Activation as a Resistance Mechanism

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. While it can serve as a stress response mechanism, in the context of cancer, autophagy can act as a pro-survival pathway, contributing to chemoresistance. nih.govsemanticscholar.orgfrontiersin.org Preclinical studies have indicated that activation of autophagy can be a mechanism of resistance to various chemotherapeutic agents, including this compound. semanticscholar.orgfrontiersin.orgmdpi.com Upregulation of autophagy has been observed in drug-resistant cells and is considered a protective mechanism against therapeutic stress. semanticscholar.org In some preclinical models, this compound treatment has been reported to induce autophagy. mdpi.com Studies have explored the potential of targeting autophagy to overcome this compound resistance in colorectal cancer cells. mdpi.com

Preclinical Data on this compound Resistance Mechanisms

| Mechanism | Key Proteins/Pathways Involved | Preclinical Evidence |

| Binding to Metallothioneins | Metallothioneins, Glutathione | Increased levels correlate with resistance; Sequestration of platinum compounds. frontiersin.orgresearchgate.net |

| Mismatch Repair (MMR) Modulation | MMR proteins (e.g., MLH1, MSH2) | Loss of function typically does not confer resistance to this compound, unlike cisplatin. nih.govnih.govnih.govnih.gov |

| Replicative Bypass | Specialized DNA Polymerases (e.g., Pol beta, Pol eta) | Contributes more to cisplatin resistance; Efficiency with this compound adducts may differ. nih.govnih.govnih.gov |

| Nucleotide Excision Repair (NER) | ERCC1, XPF, XPA, XPC | Major pathway involved in this compound adduct repair; Elevated ERCC1 linked to resistance. nih.govnih.govnih.govaacrjournals.org |

| Activation of Pro-Survival Pathways | PI3K/Akt, ERK1/2, NFκB, CXCR4 signaling, Autophagy-related proteins | Activation observed in resistant cells; Promotes survival and evades apoptosis. nih.govnih.govplos.orgresearchgate.net |

| Autophagy Activation | LC3, p62, SESN2, ER stress pathways | Upregulation observed in resistant cells; Acts as a cytoprotective mechanism. semanticscholar.orgfrontiersin.orgmdpi.com |

Cell Cycle Regulation Dysregulation

Dysregulation of cell cycle machinery is a hallmark of cancer and is associated with chemoresistance. In preclinical models, alterations in cell cycle progression have been linked to this compound resistance researchgate.netnih.gov. This compound typically induces G1 and G2/M cell cycle arrest in sensitive cells, preventing cell growth mdpi.com. However, resistant cells may exhibit unchecked cell cycle progression due to specific genetic or epigenetic modifications that inhibit pathways like the p53-p21 pathway mdpi.com. For instance, knockdown of TP53, CDKN1A (encoding p21), or SLC43A2 can lead to resistance as a result of impaired cell cycle arrest mdpi.com.

Studies have identified polo-like kinase 1 (PLK1) signaling as being upregulated and deregulated in colorectal cancer, correlating with chemoresistance and poor prognosis researchgate.netnih.gov. Genetic and pharmacological inhibition of PLK1 has been shown to significantly increase sensitivity to Oxaliplatin in vitro and in vivo researchgate.netnih.gov. Transcriptomic profiling analysis has revealed that cell cycle-related pathways are activated by Oxaliplatin treatment but suppressed by PLK1 inhibitors nih.gov. Cell division cycle 7 (CDC7), a downstream effector of PLK1 signaling, is also found to be upregulated in resistant cells nih.gov. Cyclin-dependent kinase 1 (CDK1) has also been identified as a critical contributor to Oxaliplatin resistance, with high expression observed in resistant cells and tissues nih.gov. Inhibition of CDK1 has been shown to restore sensitivity to Oxaliplatin in preclinical models nih.gov.

Epigenetic Contributions to Resistance Development

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in contributing to resistance against chemotherapy drugs like this compound mdpi.comresearchgate.net. These alterations can deregulate genes involved in various cellular processes, including cell cycle regulation, apoptosis, DNA damage response, and DNA repair pathways mdpi.commdpi.com.

Hypermethylation of Tumor Suppressor Genes

Aberrant DNA hypermethylation in the promoter regions of tumor suppressor genes is a common epigenetic alteration in cancer mdpi.comxiahepublishing.com. This hypermethylation can lead to the silencing of these genes, contributing to chemoresistance mdpi.comxiahepublishing.com. While the search results primarily discuss hypermethylation of tumor suppressor genes like MLH1 in the context of resistance to other agents like 5-FU or Cisplatin mdpi.comcuni.czmdpi.com, the principle of tumor suppressor gene silencing via hypermethylation contributing to drug resistance is a general epigenetic mechanism relevant to this compound resistance as well, as epigenetic mechanisms are broadly implicated mdpi.commdpi.comresearchgate.net. For example, loss of mismatch repair (MMR) function, often due to hypermethylation of the MLH1 gene, has been linked to resistance to platinum drugs cuni.cz.

Hypomethylation of Oncogene DNA Sequences

In contrast to tumor suppressor genes, hypomethylation at regulatory and/or coding regions can lead to the activation of proto-oncogenes mdpi.comxiahepublishing.comimrpress.com. This aberrant activation of oncogenes can promote cell survival, proliferation, and ultimately contribute to drug resistance xiahepublishing.com. While specific examples directly linking oncogene hypomethylation to this compound resistance were not explicitly detailed in the search results, the general mechanism of oncogene activation through hypomethylation is a known contributor to drug resistance in cancer mdpi.comxiahepublishing.comimrpress.com. Studies indicate that genome-wide DNA hypomethylation occurs in several solid tumors and can be related to tumor initiation and progression imrpress.com. Hypomethylation within the gene body of oncogenes can potentially promote their expression spandidos-publications.com.

Role of Histone-Modifying Enzymes

Alterations in histone modifications, such as acetylation and methylation, can regulate gene expression and chromatin structure, further contributing to resistance against chemotherapy drugs mdpi.com. Deregulation of enzymes that add or remove histone modifications is observed in cancer mdpi.comresearchgate.net. For instance, altered expression of histone-modifying enzymes is associated with the inactivation of tumor suppressor genes mdpi.com.

Specifically, studies on this compound resistance have highlighted the role of histone methylation. The trimethylation of histone H3 lysine (B10760008) 27 (H3K27me3) is generally associated with gene silencing nih.gov. Low levels of H3K27me3 have been correlated with poor outcomes upon chemotherapy treatment nih.gov. Oxaliplatin stimulation has been shown to induce the expression of H3K27 lysine demethylase 6A/6B (KDM6A/6B), leading to decreased H3K27me3 levels in preclinical models nih.gov. Elevating H3K27me3 levels, either through KDM6A/6B depletion or inhibition, has been shown to enhance Oxaliplatin-induced apoptosis and improve drug sensitivity nih.gov. Conversely, inhibiting H3K27me3 by inhibiting the histone methyltransferase EZH2 decreased apoptosis nih.gov. Long noncoding RNA (lncRNA) PiHL has also been shown to contribute to Oxaliplatin resistance by binding with EZH2, repressing EZH2 localization to the HMGA2 promoter, and downregulating H3K27me3 levels on the HMGA2 promoter, thereby activating HMGA2 expression researchgate.net.

Interactive Data Table: Impact of H3K27me3 Modulation on Oxaliplatin Sensitivity (Based on Preclinical Findings)

| Modification of H3K27me3 | Effect on H3K27me3 Level | Effect on Oxaliplatin Sensitivity | Reference |

| KDM6A/6B Depletion/Inhibition (e.g., GSK-J4) | Increased | Enhanced (Increased Apoptosis) | nih.gov |

| EZH2 Inhibition (e.g., EPZ-6438) | Decreased | Reduced (Decreased Apoptosis) | nih.gov |

| Oxaliplatin Stimulation | Decreased (via KDM6A/6B induction) | Reduced (Contributes to Resistance) | nih.gov |

| lncRNA PiHL binding to EZH2 | Decreased (on HMGA2 promoter) | Reduced (Contributes to Resistance) | researchgate.net |

Tumor Microenvironment Influences on Resistance Development

The tumor microenvironment (TME) is a complex ecosystem comprising various cellular and non-cellular components that can significantly influence therapeutic response and contribute to drug resistance frontiersin.org. Interactions between cancer cells and the TME can mediate resistance to therapies, including this compound mdpi.comfrontiersin.org.

Components of the TME, such as immune cells, stromal cells, and the extracellular matrix, can interact with cancer cells and promote resistance mdpi.com. For example, tumor-associated macrophages (TAMs), a pivotal immunosuppressive component in the TME, have been considered to be associated with resistance to chemotherapy nih.gov. Studies have shown that TAMs can induce Oxaliplatin resistance through mechanisms like autophagy in preclinical models of hepatocellular carcinoma frontiersin.org. Myeloid-derived suppressor cells (MDSCs) and their differentiation into TAMs are also implicated in Oxaliplatin resistance in colorectal cancer nih.gov. Modulating the TME, for instance, by directing MDSCs towards a more tumoricidal M1-macrophage phenotype using agents like TLR 7/8 agonists, has shown potential in reversing Oxaliplatin resistance in preclinical colorectal cancer models nih.gov.

Other TME-related factors, such as oxidative stress, can also contribute to Oxaliplatin resistance. Oxidative stress-induced DNA damage repair response is a key mechanism for Oxaliplatin resistance induction through the autophagy system mdpi.com.

Preclinical Combination Strategies and Synergistic Interactions with Eloxatine

Rationale for Combination Approaches Based on Mechanistic Insights

The primary rationale for combining Eloxatine with other anticancer drugs is to exploit different mechanisms of action and non-overlapping resistance pathways to achieve synergistic or additive cytotoxicity. nih.gov this compound's mechanism of inducing DNA crosslinks can be complemented by agents that inhibit DNA synthesis through different pathways, interfere with DNA repair mechanisms, or target cancer-related signaling pathways. By targeting multiple facets of tumor cell biology simultaneously, combination therapies can potentially lead to more profound and durable antitumor responses.

Synergy with Fluoropyrimidines (e.g., 5-Fluorouracil (B62378), Capecitabine)

Preclinical studies have consistently demonstrated synergistic cytotoxic effects between this compound and fluoropyrimidines like 5-fluorouracil (5-FU) and its oral prodrug, capecitabine (B1668275). nih.gov In vivo studies have shown that the combination of this compound and 5-FU exhibits greater antiproliferative activity than either agent alone in various tumor models, including colon carcinoma. drugbank.com The mechanistic basis for this synergy is thought to involve the ability of capecitabine to enhance the speed of this compound's binding to DNA. frontiersin.org Furthermore, this compound may increase the activity of enzymes involved in the action of capecitabine within tumor cells, thereby amplifying its cytotoxic effects. frontiersin.org This strong preclinical evidence has been foundational for the clinical use of this compound in combination with 5-FU/leucovorin for the treatment of colorectal cancer. drugs.com

| Agent | Cancer Model | Observed Preclinical Interaction with this compound | Potential Mechanism of Synergy |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Colon cancer cell lines and xenografts | Synergistic cytotoxicity | Enhanced DNA damage and inhibition of DNA synthesis |

| Capecitabine | Advanced colorectal cancer models | Synergistic antitumor effect | Enhanced DNA binding of this compound and increased activity of enzymes related to capecitabine action |

Combinations with Topoisomerase Inhibitors (e.g., Irinotecan (B1672180)/SN-38)

Preclinical data have shown a synergistic cytotoxic relationship between this compound and SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan. nih.gov This synergy has been observed in human colon adenocarcinoma and gastric cancer cell lines. nih.govnih.gov The sequence of administration appears to be a critical factor in the effectiveness of this combination, with some studies suggesting that administering this compound prior to SN-38 results in more pronounced synergistic cytotoxicity. nih.gov The proposed mechanism for this synergy involves the ability of SN-38 to kill cells that are recovering from the G1 cell cycle block induced by this compound as they progress into the S phase. nih.gov

| Agent | Cancer Model | Observed Preclinical Interaction with this compound | Key Findings |

|---|---|---|---|

| Irinotecan (SN-38) | Human colon adenocarcinoma cells | Synergistic cytotoxicity | Sequence-dependent synergy, with this compound administered first showing greater effect |

| Irinotecan (SN-38) | Human gastric cancer cell lines (AZ-521, NUGC-4) | Synergistic effect with simultaneous administration | Induction of apoptosis and accumulation of cells in G0/G1 and S phases |

Combination with Thymidylate Synthase Inhibitors (e.g., Raltitrexed)

Raltitrexed, a specific inhibitor of thymidylate synthase, has been evaluated in combination with this compound in several preclinical studies. nih.gov The rationale for this combination is based on their different mechanisms of action. Preclinical investigations have provided a basis for the clinical exploration of the TOMOX (raltitrexed plus oxaliplatin) regimen. nih.gov

Synergy with Gemcitabine

A strong preclinical rationale supports the combination of this compound and gemcitabine. researchgate.net Preclinical in vitro studies have demonstrated synergistic effects, which have prompted the evaluation of this combination in clinical trials for various solid tumors, including pancreatic cancer. nih.govcancernetwork.com The combination is appealing due to the potential for activity in a variety of solid tumors that are often chemoresistant. cancernetwork.com

Novel Combinations with Targeted Agents in Preclinical Models

Microtubule Interactive Agents

Microtubule interactive agents, such as the taxanes paclitaxel (B517696) and docetaxel (B913), are a cornerstone of cancer chemotherapy. Their mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division. Preclinical studies have demonstrated that the combination of this compound with these agents can result in additive or synergistic antitumor effects. aacrjournals.orgnih.gov

Research has shown that the sequence of administration is crucial for the synergistic interaction between paclitaxel and this compound. In a study involving human gastric (AZ-521), tongue (HST-1), and esophageal (KSE-1) cancer cell lines, the sequential exposure of paclitaxel followed by this compound resulted in synergistic cytotoxicity. nih.gov This synergistic effect was associated with an enhanced induction of apoptosis. nih.gov Conversely, the reverse sequence led to antagonistic effects. nih.gov

The combination of docetaxel with this compound has also shown promise in preclinical models, exhibiting at least additive and potentially synergistic effects. nih.gov This has led to the investigation of this combination in clinical trials for various advanced solid tumors. nih.gov

| Microtubule Interactive Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Paclitaxel | Human gastric, tongue, and esophageal cancer cell lines (AZ-521, HST-1, KSE-1) | Sequential administration of paclitaxel followed by this compound demonstrated synergistic cytotoxic effects and enhanced apoptosis. The reverse sequence was antagonistic. | nih.gov |

| Docetaxel | Various in vitro and in vivo models (colon, gastric, breast, ovarian, and epidermoid tumors) | Preclinical data indicate additive and/or synergistic antitumoral effects when combined with this compound. | nih.gov |

PI3K Pathway Modulators